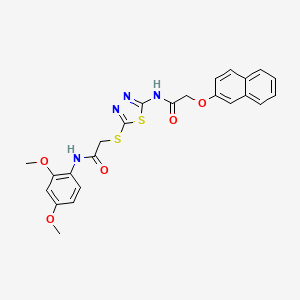

N-(2,4-dimethoxyphenyl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

This compound features a 1,3,4-thiadiazole core linked to a thioacetamide moiety, with a naphthalen-2-yloxy group and a 2,4-dimethoxyphenyl substituent (Figure 1). The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S2/c1-31-17-9-10-19(20(12-17)32-2)25-22(30)14-34-24-28-27-23(35-24)26-21(29)13-33-18-8-7-15-5-3-4-6-16(15)11-18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVYWEBKDAFIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

Attachment of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group is introduced through a nucleophilic substitution reaction, where a naphthalen-2-ol derivative reacts with an appropriate electrophile.

Formation of the Acetamido Group: The acetamido group is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the thiadiazole core through a thioether linkage, typically using a thiol derivative and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Antiproliferative Thiadiazole Derivatives

Compounds such as N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) () share the thiadiazole-thioacetamide backbone but replace the naphthalene group with phenylureido substituents. These derivatives exhibit antiproliferative activity, with melting points ranging from 261–267°C and molecular weights between 456–491 g/mol . In contrast, the naphthalene-containing target compound likely has a higher molecular weight (~550–600 g/mol) and altered solubility due to its bulky aromatic group.

Antimicrobial Thiadiazole-Thiadiazine Hybrids

Compounds like N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) () incorporate thiadiazine rings, which confer distinct antimicrobial properties. These hybrids exhibit moderate-to-high yields (67–79%) and melting points (160–181°C), suggesting robust synthetic feasibility . The target compound’s naphthalene group may reduce synthetic yields due to steric hindrance during coupling reactions .

Enzyme Inhibitors

- CB-839 (): A thiadiazole-containing glutaminase inhibitor with a trifluoromethoxyphenyl group. It suppresses hepatic stellate cell growth, highlighting the role of electron-withdrawing substituents in enzyme targeting .

- Compounds 3 and 8 (): Feature nitrobenzothiazole and chlorophenyl groups, inducing apoptosis via Akt inhibition (92.36% and 86.52% inhibition, respectively).

Tyrosinase Inhibitors

Benzofuran-oxadiazole hybrids like 5g–i () replace the thiadiazole core with oxadiazole but retain the thioacetamide linkage. These compounds show tyrosinase inhibition, suggesting that the thioether bridge is critical for coordinating metal ions in enzyme active sites .

Key Observations :

- Naphthalene vs. Phenyl : The naphthalen-2-yloxy group increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Synthesis Challenges : Copper-catalyzed cycloadditions () are effective for introducing triazole rings but may require optimization for sterically hindered naphthalene derivatives .

Mechanistic Insights and Docking Studies

The naphthalene group in the target compound is predicted to engage in π-π interactions with hydrophobic enzyme pockets, similar to docking results for compound 8 (), where aromatic stacking with Akt’s active site was critical . In contrast, smaller substituents like the 4-chlorophenyl group in 4j () rely on halogen bonding for target binding .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known by its CAS number 477214-25-8, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, supported by recent research findings and data.

The chemical structure of this compound is characterized by the presence of a thiadiazole moiety, which is known for its diverse pharmacological activities. The molecular formula is , with a molecular weight of 510.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C24H22N4O5S2 |

| Molecular Weight | 510.6 g/mol |

| CAS Number | 477214-25-8 |

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. Specifically, compounds similar to this compound have shown significant activity against various cancer cell lines. For instance:

- HepG-2 (liver cancer) : IC50 values around 4.37 µM indicate potent cytotoxic effects.

- A-549 (lung cancer) : IC50 values reported at approximately 8.03 µM suggest effective inhibition of cell proliferation .

These results are comparable to standard anticancer drugs such as cisplatin.

The mechanism through which thiadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. Some proposed mechanisms include:

- Inhibition of DNA and RNA synthesis : This prevents cancer cells from replicating.

- Targeting specific kinases : Thiadiazoles can interact with kinases involved in cell signaling pathways that promote cancer cell survival and proliferation .

Study 1: Synthesis and Evaluation

In a recent study published in the International Journal of Molecular Sciences, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Notably, compound 20b exhibited an IC50 value of 4.37 µM against HepG-2 cells . This study underscores the potential of thiadiazole-containing compounds in developing new anticancer therapies.

Study 2: Comparative Analysis

Another investigation focused on the comparative analysis of various thiadiazole derivatives demonstrated that compounds with similar structural features to this compound showed reduced viability in multiple cancer cell lines when treated over 48 hours . The findings suggest that modifications in the chemical structure can significantly influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.